molecular formula C11H18N2O B2621079 cyclopropyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone CAS No. 2034415-56-8

cyclopropyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone

Cat. No.: B2621079
CAS No.: 2034415-56-8
M. Wt: 194.278
InChI Key: PGOFQHMNZDMFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone is a complex organic compound with a unique structure that includes a cyclopropyl group and a hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under specific conditions to form the hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl core. The cyclopropyl group is then introduced through a series of reactions, such as cyclopropanation, using reagents like diazomethane or Simmons-Smith reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or other functional groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the cyclopropyl or pyrrolo rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Cyclopropyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cyclopropyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanol: Similar structure but with a hydroxyl group instead of a ketone.

    Cyclopropyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)amine: Contains an amine group instead of a ketone.

Uniqueness

Cyclopropyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its cyclopropyl group adds strain and reactivity, while the hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl moiety provides a stable and versatile scaffold for further modifications.

Properties

IUPAC Name

cyclopropyl-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-12-4-9-6-13(7-10(9)5-12)11(14)8-2-3-8/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOFQHMNZDMFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CN(CC2C1)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.